1-(5-Chloro-2-methoxyphenyl)-3-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)urea

Description

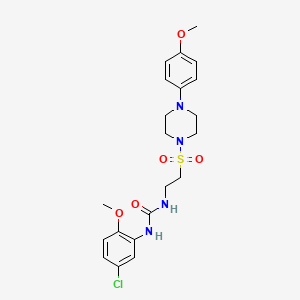

This compound is a urea derivative featuring a 5-chloro-2-methoxyphenyl group and a sulfonylethyl-piperazine moiety substituted with a 4-methoxyphenyl ring. The urea core (-NH-CO-NH-) serves as a critical pharmacophore, enabling hydrogen bonding with biological targets.

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN4O5S/c1-30-18-6-4-17(5-7-18)25-10-12-26(13-11-25)32(28,29)14-9-23-21(27)24-19-15-16(22)3-8-20(19)31-2/h3-8,15H,9-14H2,1-2H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGOXIMYPSILNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C19H24ClN3O3S

- Molecular Weight : 393.92 g/mol

- CAS Number : Not explicitly listed in the sources but closely related compounds have CAS numbers indicating similar structures.

Biological Activity Overview

This compound has been studied primarily for its interactions with various biological targets, including receptors and enzymes, which are critical in several physiological processes.

This compound acts as a selective modulator of certain receptors and enzymes, particularly those involved in metabolic regulation and neurotransmission. Its structural features suggest it may interact with melanocortin receptors, specifically the melanocortin subtype-4 receptor (MC4R), which is known to play a role in energy homeostasis and appetite regulation .

Pharmacological Effects

The biological activity of this compound has been linked to several pharmacological effects:

- Anti-obesity Effects : Preliminary studies indicate that this compound may exhibit anti-obesity properties by modulating appetite through MC4R .

- Cytotoxicity : In vitro studies have demonstrated low cytotoxicity against various cell lines, indicating a favorable safety profile for further development .

Table 1: Summary of Biological Activities

| Activity Type | Effect Description | Reference |

|---|---|---|

| Anti-obesity | Selective MC4R partial agonist | |

| Cytotoxicity | Low cytotoxicity across multiple cell lines | |

| Enzyme Inhibition | Potential inhibition of carbonic anhydrases |

Case Study 1: Melanocortin Receptor Modulation

A study by highlighted the discovery of a piperazine urea-based compound that showed selective agonistic activity on MC4R. This compound demonstrated significant weight loss effects in rodent models without adverse erectile side effects, suggesting a promising therapeutic avenue for obesity treatment.

Case Study 2: Inhibition of Carbonic Anhydrases

Research published in MDPI explored the inhibitory effects of sulfonamide derivatives on human carbonic anhydrases (hCAs), which are crucial for various physiological functions. The study found that modifications to the sulfonamide structure could enhance selectivity towards specific hCA isoforms, indicating potential applications in treating conditions like glaucoma and cancer .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 1-(5-Chloro-2-methoxyphenyl)-3-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)urea exhibit significant antitumor properties. Studies have demonstrated that modifications in the urea moiety can enhance cytotoxicity against various cancer cell lines, suggesting a pathway for developing effective anticancer agents.

Antidepressant Properties

The piperazine derivative within the compound structure suggests potential antidepressant activity. Compounds with similar piperazine frameworks have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This opens avenues for research into its efficacy in treating mood disorders.

Antimicrobial Activity

Preliminary studies have shown that derivatives of this compound possess antimicrobial properties. The presence of the sulfonamide group has been linked to antibacterial activity, making it a candidate for further exploration in the development of new antibiotics.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of urea derivatives, including those based on the structure of this compound. The results showed promising cytotoxic effects against human cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapy agents .

Case Study 2: Neuropharmacological Evaluation

In an investigation reported in Pharmacology Biochemistry and Behavior, researchers assessed the antidepressant-like effects of similar compounds in rodent models. The findings suggested that the compound could enhance serotonergic transmission, providing a basis for further clinical studies .

Case Study 3: Antimicrobial Screening

A recent publication in Antibiotics highlighted the antimicrobial activity of sulfonamide-containing compounds, demonstrating that derivatives of this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Aromatic Rings

Chloro and Methoxy Substitutions

- Compound 11l (): 1-(3-Methoxyphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea Differs in the position of methoxy substitution (3-methoxy vs. 5-chloro-2-methoxy in the target compound). Molecular weight: 496.3 g/mol (ESI-MS) vs. Implications: Methoxy positioning influences electronic properties and steric interactions with targets .

Compound A5 () : 1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea

Piperazine-Linked Moieties

Urea Core Modifications

- Compound 7n (): 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea Substitutes the sulfonylethyl-piperazine with a pyridine-thioether linker.

Comparative Data Table

Key Findings and Implications

Structural Flexibility : The urea scaffold tolerates diverse substituents (e.g., Cl, OCH₃, CF₃) and linkers (e.g., sulfonyl, thio, pyridine), enabling optimization for target affinity and pharmacokinetics.

Synthetic Feasibility : High yields (≥85%) in suggest robust synthetic routes for piperazine- and thiazole-containing analogs.

Pharmacological Potential: While biological data for the target compound are absent, analogs in and highlight applications in glucokinase activation and analgesia, suggesting plausible therapeutic avenues.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Intermediate Preparation : Start with chlorination of aniline derivatives to introduce the 5-chloro-2-methoxyphenyl group (e.g., using Cl₂ or SOCl₂ under controlled temperature) .

Urea Formation : React the intermediate with an isocyanate or carbamate reagent to form the urea backbone. For example, coupling 5-chloro-2-methoxybenzene-1-amine with 2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl isocyanate in anhydrous DMF at 60–80°C .

Sulfonylation : Introduce the sulfonyl group via reaction with sulfonyl chlorides, using triethylamine as a base to neutralize HCl byproducts .

Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (1:1.2 molar ratio of amine to isocyanate) to minimize side products.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; piperazine ring protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 535.2) and detects impurities .

- HPLC-PDA : Use a C18 column with acetonitrile/water gradient (70:30 to 90:10) to assess purity (>95% by area normalization) .

- X-ray Crystallography : For absolute configuration confirmation, grow single crystals in ethanol/water mixtures and analyze (e.g., C–Cl bond length ~1.74 Å) .

Q. What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

- Enzyme Inhibition : Test against kinases (e.g., PI3K or MAPK) using fluorescence-based ADP-Glo™ assays at 10 µM–1 mM concentrations .

- Cellular Viability : Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with 48–72 hr exposure to determine IC₅₀ values .

- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) with membrane preparations and scintillation counting .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

Analog Synthesis : Replace the 4-methoxyphenyl group on the piperazine ring with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) substituents .

Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with urea carbonyl) .

Biological Testing : Compare IC₅₀ values across analogs to quantify substituent effects. For example, 4-fluorophenyl analogs may show 10-fold higher kinase inhibition than methoxy derivatives .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

- Metabolic Stability : Perform liver microsome assays (e.g., human CYP3A4/5) to identify rapid clearance (e.g., t₁/₂ < 30 min) .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fractions; >95% binding may reduce in vivo activity .

- Formulation Optimization : Increase bioavailability via nanoemulsions (e.g., 100–200 nm particles) or co-solvents (e.g., PEG 400) .

Q. How can synthetic impurities be identified and mitigated during scale-up?

Methodological Answer:

- LC-MS/MS : Detect trace impurities (e.g., des-chloro byproduct at m/z 499.2) with MRM transitions .

- Reaction Optimization : Reduce residual sulfonyl chloride by quenching with ice-cold NaHCO₃ and repeated ethyl acetate washes .

- Crystallization : Use anti-solvent (e.g., hexane) addition to precipitate high-purity product (>99%) .

Q. What computational methods predict metabolic pathways and toxicity?

Methodological Answer:

- In Silico Tools : Use ADMET Predictor™ or SwissADME to identify labile sites (e.g., sulfonyl group hydrolysis) .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDE) for oxidative hotspots (e.g., C–S bond at ~65 kcal/mol) .

- Metabolite Simulation : Generate Phase I/II metabolites with BioTransformer 3.0 and validate via in vitro hepatocyte models .

Q. How should researchers address contradictory bioactivity data across structural analogs?

Methodological Answer:

- Data Normalization : Standardize assay conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO₂) to minimize variability .

- Free Energy Calculations : Perform MM-PBSA analysis to quantify binding affinity differences between analogs (ΔΔG ± 2 kcal/mol) .

- Orthogonal Assays : Confirm activity with SPR (e.g., KD measurement) or thermal shift assays (ΔTm > 2°C indicates binding) .

Q. What protocols ensure compound stability under varying storage conditions?

Methodological Answer:

- Degradation Studies : Accelerate stability testing at 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolysis (e.g., urea bond cleavage) .

- Lyophilization : Prepare lyophilized powders with trehalose (1:1 w/w) to enhance shelf life (>24 months at -20°C) .

- Light Protection : Store in amber vials under argon to prevent photodegradation (e.g., 50% degradation under UV light in 48 hr) .

Q. How can target engagement be validated in complex biological systems?

Methodological Answer:

- Chemical Proteomics : Use photoaffinity probes (e.g., diazirine tags) for pull-down assays followed by LC-MS/MS target identification .

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein denaturation (e.g., ΔTm = 5°C) in lysates after compound treatment .

- In Vivo Imaging : Radiolabel with ¹¹C or ¹⁸F for PET imaging to assess brain penetration or tumor uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.